molecular formula C28H39NO3 B3942935 N-[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE

N-[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE

Cat. No.: B3942935
M. Wt: 437.6 g/mol
InChI Key: DOVLLBJUFCRBLE-UHFFFAOYSA-N
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Description

N-[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE is a complex organic compound with a unique structure that includes an oxane ring and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE typically involves multiple steps, including the formation of the oxane ring and the attachment of phenyl groups. Common reagents used in the synthesis include alkyl halides, phenols, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxane derivatives and phenyl-substituted amides. Examples include:

  • N-[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL]-N-{[4-(METHOXY)PHENYL]METHYL}PROPANAMIDE
  • N-[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL]-N-{[4-(ETHOXY)PHENYL]METHYL}PROPANAMIDE

Uniqueness

N-[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE is unique due to its specific structural features, such as the combination of an oxane ring and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-N-[(4-propan-2-yloxyphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39NO3/c1-6-26(30)29(20-23-12-14-25(15-13-23)32-22(2)3)18-16-28(24-10-8-7-9-11-24)17-19-31-27(4,5)21-28/h7-15,22H,6,16-21H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVLLBJUFCRBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CCC1(CCOC(C1)(C)C)C2=CC=CC=C2)CC3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
N-[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
N-[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE
Reactant of Route 5
N-[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
N-[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE

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